2-[3-(tert-butyl)-9-methyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl]acetamide
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Description
2-[3-(tert-butyl)-9-methyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl]acetamide is a useful research compound. Its molecular formula is C17H25N7O3 and its molecular weight is 375.433. The purity is usually 95%.
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Scientific Research Applications
Photochemical and Thermal Rearrangements
Research on oxaziridines, compounds related to the query, highlights their utility in understanding photochemical and thermal rearrangements. For instance, the study of spirooxaziridines and their conversion to lactams provides evidence supporting stereoelectronic theory, which explains regioselectivities observed in these rearrangements. This research is fundamental in designing photochemical processes and understanding reaction mechanisms in organic chemistry (Lattes et al., 1982).
Catalysis and Asymmetric Hydrogenation
Another area of application is in the development of rigid P-chiral phosphine ligands, which are crucial for catalysis, particularly in asymmetric hydrogenation. These ligands have shown excellent enantioselectivities and high catalytic activities, making them valuable for synthesizing chiral pharmaceutical ingredients. Such research aids in the development of more efficient and selective catalytic processes (Imamoto et al., 2012).
GABA Receptor Research
In the field of pharmacology, related compounds have been explored for their potential effects on GABA receptors, which are significant for their roles in the central nervous system. For example, a study identified a compound as a functionally selective, inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors, which has implications for enhancing cognition and understanding the receptor's role in various neurological functions (Chambers et al., 2004).
Aza-[2,3]-Wittig Rearrangements
Research on vinylaziridines, including their synthesis and rearrangements, contributes to the broader understanding of nitrogen-containing heterocycles and their transformations. Such studies are foundational in organic synthesis, enabling the development of new synthetic routes and the discovery of novel compounds (Ahman et al., 1996).
Triazine Derivatives and Heterocyclic Chemistry
The synthesis and characterization of triazine derivatives, such as the study on 2,4,6-tris(acetonyl)-1,3,5-triazine, expand our knowledge in heterocyclic chemistry. These compounds have unique spectral features and contribute to the understanding of heterocyclic compound properties (Shastin et al., 2003).
Properties
IUPAC Name |
2-(3-tert-butyl-9-methyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O3/c1-6-7-22-14(26)12-13(21(5)16(22)27)19-15-23(12)8-10(17(2,3)4)20-24(15)9-11(18)25/h6-9H2,1-5H3,(H2,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRVBIQMRRBNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)N)C(C)(C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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